Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide

Descripción general

Descripción

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide (TMSSEB) is an organosulfur compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis, and has been found to be effective for a variety of biochemical and physiological processes. Additionally, this paper will provide a list of potential future directions for its use.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- The utility of trimethylsilyl-based compounds in organic synthesis has been demonstrated through their role in regioselective reactions, such as the sulfamidation of trimethyl(vinyl)silane, leading to products like 2-trimethylsilyl-N-sulfonyl aziridines with high yield and regioselectivity under mild conditions (Astakhova et al., 2019). Similarly, S-mesitylsulfinimines have been used for the stereoselective synthesis of chiral amines and aziridines, showcasing the synthetic utility of sulfonyl and sulfanyl groups in accessing diverse chemical structures with excellent yields and stereoselectivities (Roe et al., 2011).

Analytical Chemistry and Detection

- In the context of detecting sulfonylurea herbicide residues, core-shell magnetic molecularly imprinted polymers have been developed, utilizing vinyl-modified Fe3O4@SiO2 nanoparticles. These polymers exhibit high affinity, recognition specificity, and efficient adsorption performance, demonstrating the potential for selective separation and enrichment of sulfonylurea herbicide residues (Miao et al., 2015).

Materials Science

- Azepanium ionic liquids have been synthesized from azepane, showing potential for use as green electrolytes due to their room temperature liquid state, which could mitigate disposal issues associated with diamine production byproducts (Belhocine et al., 2011). Additionally, mixtures of azepanium-based ionic liquids and propylene carbonate have been studied as high voltage electrolytes for supercapacitors, demonstrating operative voltages as high as 3.5 V while retaining low viscosities and high conductivities, suitable for electrochemical double layer capacitors (EDLCs) (Pohlmann et al., 2015).

Propiedades

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGHSYHERKHVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

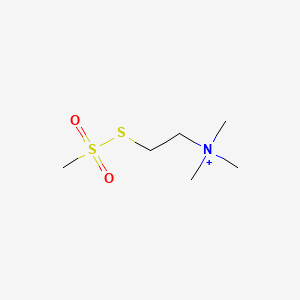

C[N+](C)(C)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO2S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276044 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide | |

CAS RN |

210167-37-6 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)